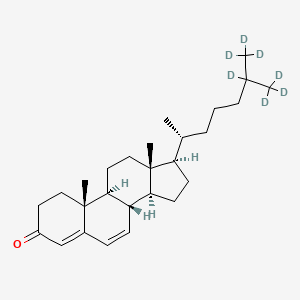
Cholesta-4,6-dien-3-one-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesta-4,6-dien-3-one-d7: is a deuterated derivative of Cholesta-4,6-dien-3-one, a steroidal compound with the molecular formula C27H42O. The deuterium labeling (d7) is often used in scientific research to study metabolic pathways and mechanisms due to its stability and distinguishable mass from the non-deuterated form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cholesta-4,6-dien-3-one can be synthesized from cholesterol through a series of oxidation reactions. One common method involves the oxidation of cholesterol using dimethyl sulfoxide (DMSO) and dicyclohexylcarbodiimide (DCC) to form cholest-5-en-3-one, which is then further oxidized using chloranil to yield Cholesta-4,6-dien-3-one .
Industrial Production Methods: Industrial production methods for Cholesta-4,6-dien-3-one typically involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of pyridinium chlorochromate (PCC) and other oxidizing agents is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions: Cholesta-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different products such as cholesta-3,5-dien-7-one.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents like chloranil, PCC, and DMSO are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Various organic reagents depending on the desired substitution.
Major Products:
Oxidation: Cholesta-3,5-dien-7-one.
Reduction: Cholest-5-en-3-one.
Applications De Recherche Scientifique
Cholesta-4,6-dien-3-one-d7 is used extensively in scientific research due to its stability and distinguishable mass. Some applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of steroid metabolism.
Biology: Helps in studying the role of cholesterol and its derivatives in cellular processes.
Medicine: Used in the development of drugs targeting cholesterol metabolism and related pathways.
Industry: Employed in the synthesis of various steroidal drugs and intermediates.
Mécanisme D'action
Cholesta-4,6-dien-3-one-d7 exerts its effects primarily through its interaction with metabolic enzymes and pathways involved in cholesterol metabolism. It serves as a substrate for various oxidizing and reducing enzymes, helping to elucidate the mechanisms of cholesterol oxidation and reduction in biological systems .
Comparaison Avec Des Composés Similaires
- Cholesta-4,6-dien-3-one
- Cholesta-4,6-dien-3-ol
- Cholesta-3,5-dien-7-one
Comparison: Cholesta-4,6-dien-3-one-d7 is unique due to its deuterium labeling, which makes it more stable and easily distinguishable in mass spectrometry studies compared to its non-deuterated counterparts. This labeling allows for more precise tracking and analysis in metabolic studies .
Propriétés
Formule moléculaire |
C27H42O |
|---|---|
Poids moléculaire |
389.7 g/mol |
Nom IUPAC |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,17-19,22-25H,6-8,11-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D |
Clé InChI |
XIWMRKFKSRYSIJ-CDQVJRDZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



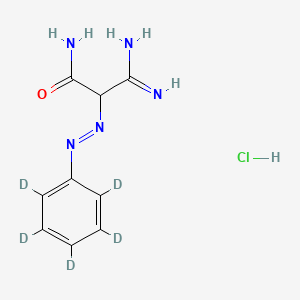

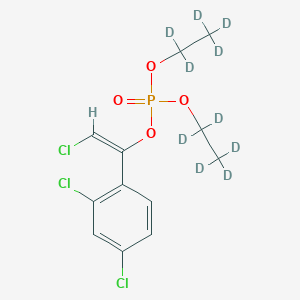

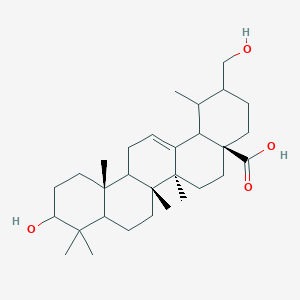
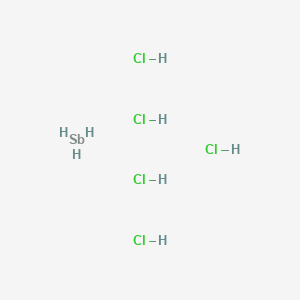
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(2S)-1-[[(2S)-1-[4-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12430535.png)
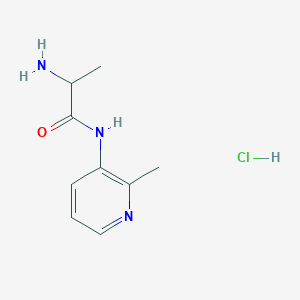


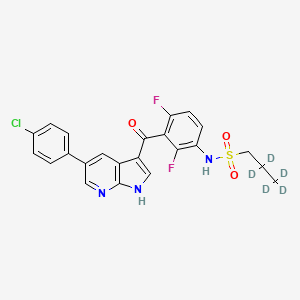
![10bH-Cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-10b-propanoic acid, 4-[(1R,4E)-1,5-dimethyl-6-oxo-4-hexenyl]tetradecahydro-3a,6a-dimethyl-10-methylene-9-oxo-, (1aS,3aR,4R,6aS,6bS,7aR,10aR,10bR)-](/img/structure/B12430547.png)

